molecular formula C12H22N2O2 B8573630 3,6-Di-sec-butylpiperazine-2,5-dione

3,6-Di-sec-butylpiperazine-2,5-dione

Cat. No. B8573630
M. Wt: 226.32 g/mol
InChI Key: ZRLVJNQOEORYIS-UHFFFAOYSA-N
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Patent
US09290441B2

Procedure details

Upon refluxing a dioxane solution containing 2 mmol of (2S,3S)-2-amino-3-methylpentan-1-ol and 0.02 mmol of catalyst 1 for 19 hrs and cooling the reaction mixture, the solid product precipitated and was filtered off and dried under vacuum to give pure 3-(sec-butyl)-6-(sec-butyl)piperazine-2,5-dione 7c in 72% yield (Table 9, entry 2). The structure was confirmed by NMR and MS spectroscopies. Under the same conditions, cyclic peptidation of (S)-2-amino-3-methylbutan-1-ol led to 3,6-diisopropylpiperazine-2,5-dione 7d as an insoluble solid which separated from the reaction mixture and was isolated by filtration and dried under vacuum to give 78% of (3S,6S)-3,6-diisopropylpiperazine-2,5-dione 7d (Table 9, entry 3). The optical rotation of the pure product (−52°) was essentially the same as reported in the literature (−) 54°. Thus, under these experimental condition, no racemization took place.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
0.02 mmol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@@H:2]([C@@H:5]([CH3:8])[CH2:6][CH3:7])[CH2:3][OH:4]>[Ru].O1CCOCC1>[CH:5]([CH:2]1[NH:1][C:3](=[O:4])[CH:2]([CH:5]([CH2:6][CH3:7])[CH3:8])[NH:1][C:3]1=[O:4])([CH2:6][CH3:7])[CH3:8]

Inputs

Step One
Name
Quantity
2 mmol
Type
reactant
Smiles
N[C@H](CO)[C@H](CC)C
Name
Quantity
0.02 mmol
Type
catalyst
Smiles
[Ru]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solid product precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C1C(NC(C(N1)=O)C(C)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.